2,5-bis(5-chlorothiophen-2-yl)thiophene
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Overview
Description
2,5-bis(5-chlorothiophen-2-yl)thiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of two 5-chlorothiophen-2-yl groups attached to a central thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(5-chlorothiophen-2-yl)thiophene typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorothiophene as the primary raw material.
Friedel-Crafts Acylation: 2-chlorothiophene undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(5-chlorothiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2,5-bis(5-chlorothiophen-2-yl)thiophene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential pharmacological properties, such as anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2,5-bis(5-chlorothiophen-2-yl)thiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials and biological systems, making it useful in organic electronics and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as a fluorescent brightener.
2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene: Used in the preparation of stable fluorescent silica nanoparticles.
Uniqueness
2,5-bis(5-chlorothiophen-2-yl)thiophene is unique due to the presence of chlorine atoms, which can significantly alter its electronic properties and reactivity compared to other thiophene derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C12H6Cl2S3 |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
2,5-bis(5-chlorothiophen-2-yl)thiophene |
InChI |
InChI=1S/C12H6Cl2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H |
InChI Key |
FMVZMHKHEDOCRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)Cl)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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